molecular formula C12H11BN4O2 B14093266 (3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid

(3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14093266
M. Wt: 254.05 g/mol
InChI Key: NJOBNUHFJQZJTC-UHFFFAOYSA-N
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Description

(3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative featuring two imidazole groups attached to a phenyl ring

Chemical Reactions Analysis

Types of Reactions

(3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, (3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .

Biology

In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds .

Medicine

The imidazole moiety is known for its presence in various pharmaceuticals. Therefore, this compound could be explored for its potential medicinal properties, including antimicrobial and anticancer activities .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and catalysts. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both boronic acid and imidazole groups, which provide a combination of reactivity and binding properties not commonly found in other compounds. This dual functionality makes it a versatile reagent in both synthetic and research applications .

Properties

IUPAC Name

[3,5-di(imidazol-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN4O2/c18-13(19)10-5-11(16-3-1-14-8-16)7-12(6-10)17-4-2-15-9-17/h1-9,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOBNUHFJQZJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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